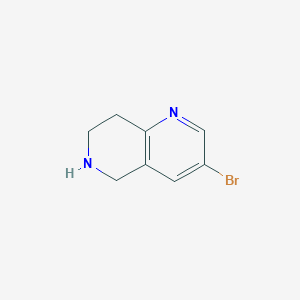

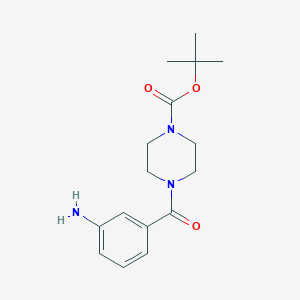

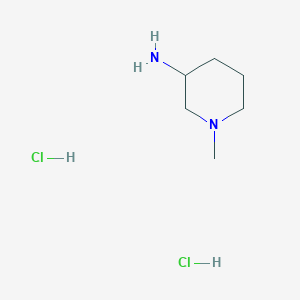

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance of the tryptamine class. It is found in a variety of plant species, and has been used in traditional South American shamanic practices for centuries. In recent years, 5-MeO-DMT has become increasingly popular in the Western world, used for its powerful psychedelic effects. The chemical structure of 5-MeO-DMT is closely related to that of the endogenous neurotransmitter serotonin, making it a potential target for therapeutic applications.

Applications De Recherche Scientifique

Receptor Agonist Activity

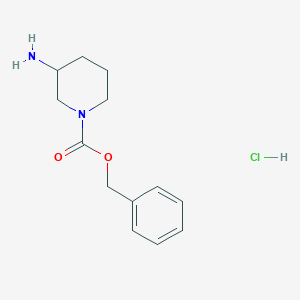

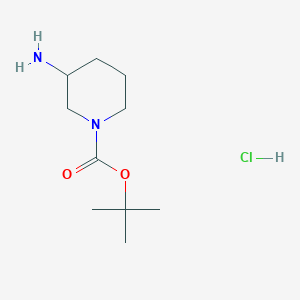

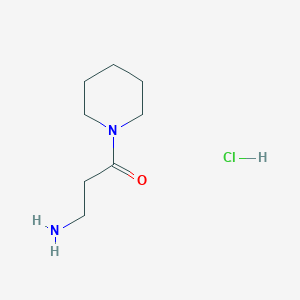

A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrating significant efficacy in both binding affinity and functional assays related to cyclic AMP production (Mattsson et al., 2005). This research highlights the compound's potential in modulating serotonin receptors, which are crucial in various neurological processes.

Structure-Activity Relationship (SAR)

Further investigation into the structure-activity relationship (SAR) of these compounds, especially 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088), revealed the importance of specific substituents for 5-HT6 receptor agonist properties. Unsubstituted indole N(1), a 2-methyl group, and halogen substituents at the indole 5-position were essential for potent 5-HT6 receptor agonist activity. This study also explored modifications leading to antagonistic properties, expanding the potential therapeutic applications of these compounds (Mattsson et al., 2013).

Antimicrobial and Anticancer Potential

Research on derivatives of this compound class, incorporating dihydropyrimidine and indole nuclei, highlighted their biological and pharmacological significance. Eco-friendly synthesis methods were employed, resulting in compounds with promising antimicrobial activity. This underscores the potential of these derivatives in developing new therapeutic agents for infectious diseases (Hassan et al., 2020).

Pharmacological Properties

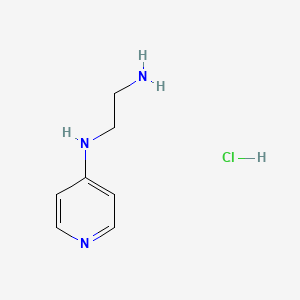

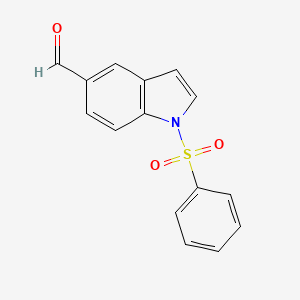

N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent and selective 5-HT6 receptor antagonists, demonstrating pro-cognitive and antidepressant-like properties in vivo. This research opens up avenues for the development of new treatments for cognitive disorders and depression (Zajdel et al., 2016).

Propriétés

IUPAC Name |

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNYPYIJITEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592624 |

Source

|

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460354-14-7 |

Source

|

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)